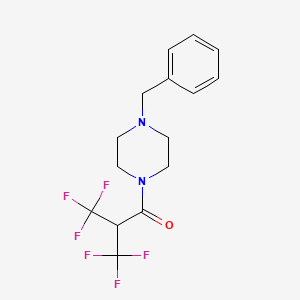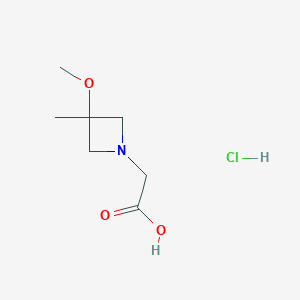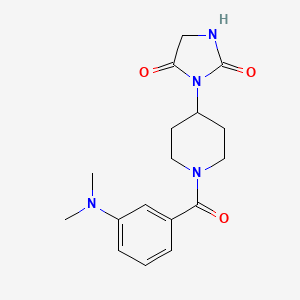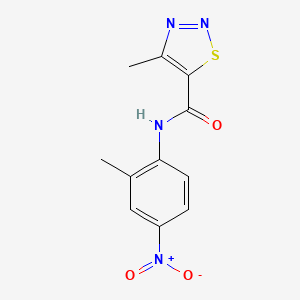
3-(2-Chlorophenyl)-7-hydroxy-4-phenylchromen-2-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-(2-Chlorophenyl)-7-hydroxy-4-phenylchromen-2-one, also known as flavokawain B, is a natural compound found in the roots of the kava plant (Piper methysticum). It has gained attention in the scientific community due to its potential health benefits and therapeutic properties.
Mécanisme D'action
The exact mechanism of action of 3-(2-Chlorophenyl)-7-hydroxy-4-phenylchromen-2-one B is not fully understood, but it is believed to involve the inhibition of various signaling pathways involved in cancer cell growth and survival. It has been shown to inhibit the Akt/mTOR pathway, which is commonly overactive in cancer cells. Additionally, 3-(2-Chlorophenyl)-7-hydroxy-4-phenylchromen-2-one B has been shown to induce oxidative stress in cancer cells, leading to apoptosis.
Biochemical and Physiological Effects:
In addition to its anti-cancer properties, 3-(2-Chlorophenyl)-7-hydroxy-4-phenylchromen-2-one B has been shown to have anti-inflammatory and anti-oxidant effects. It has been shown to inhibit the production of pro-inflammatory cytokines, such as TNF-alpha and IL-6, and to increase the production of anti-inflammatory cytokines, such as IL-10. Additionally, 3-(2-Chlorophenyl)-7-hydroxy-4-phenylchromen-2-one B has been shown to increase the activity of antioxidant enzymes, such as superoxide dismutase and catalase.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of using 3-(2-Chlorophenyl)-7-hydroxy-4-phenylchromen-2-one B in lab experiments is its relatively low toxicity compared to other anti-cancer agents. It has been shown to be well-tolerated in animal studies, with no significant side effects reported. However, one limitation is its low solubility in water, which can make it difficult to administer in certain experiments. Additionally, the purity of the compound can vary depending on the method of extraction or synthesis, which can affect the reproducibility of results.
Orientations Futures
There are several areas of future research for 3-(2-Chlorophenyl)-7-hydroxy-4-phenylchromen-2-one B. One area is the development of more efficient synthesis methods to produce a pure form of the compound. Another area is the investigation of 3-(2-Chlorophenyl)-7-hydroxy-4-phenylchromen-2-one B's potential use in combination with other anti-cancer agents, to enhance their efficacy. Additionally, further studies are needed to fully understand the mechanism of action of 3-(2-Chlorophenyl)-7-hydroxy-4-phenylchromen-2-one B, and to identify any potential side effects or toxicity. Finally, there is potential for the development of 3-(2-Chlorophenyl)-7-hydroxy-4-phenylchromen-2-one B as a therapeutic agent for other diseases, such as inflammatory disorders or microbial infections.
Méthodes De Synthèse
Flavokawain B can be extracted from the roots of the kava plant, or synthesized in a laboratory setting. The most common method of synthesis involves the reaction of 2,4-dihydroxyacetophenone with 2-chlorobenzaldehyde in the presence of a base, followed by cyclization and oxidation. This method yields a pure form of 3-(2-Chlorophenyl)-7-hydroxy-4-phenylchromen-2-one B, which can be used for further research.
Applications De Recherche Scientifique
Flavokawain B has been studied for its potential anti-cancer properties, particularly in breast and prostate cancer. It has been shown to induce apoptosis (programmed cell death) in cancer cells, while leaving healthy cells unharmed. It also has anti-inflammatory and anti-oxidant effects, which may contribute to its therapeutic properties. Additionally, 3-(2-Chlorophenyl)-7-hydroxy-4-phenylchromen-2-one B has been studied for its potential use as an anti-microbial agent, particularly against drug-resistant bacteria.
Propriétés
IUPAC Name |
3-(2-chlorophenyl)-7-hydroxy-4-phenylchromen-2-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H13ClO3/c22-17-9-5-4-8-15(17)20-19(13-6-2-1-3-7-13)16-11-10-14(23)12-18(16)25-21(20)24/h1-12,23H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JBSCMIAEEWZQBR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=C(C(=O)OC3=C2C=CC(=C3)O)C4=CC=CC=C4Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H13ClO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID901346060 |
Source


|
| Record name | 3-(2-Chlorophenyl)-7-hydroxy-4-phenylchromen-2-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID901346060 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
348.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(2-Chlorophenyl)-7-hydroxy-4-phenylchromen-2-one | |
CAS RN |
263365-35-1 |
Source


|
| Record name | 3-(2-Chlorophenyl)-7-hydroxy-4-phenylchromen-2-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID901346060 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![[3-(2,3-Dimethoxyphenyl)-5-(3,4-dimethoxyphenyl)-3,4-dihydropyrazol-2-yl]-thiophen-2-ylmethanone](/img/structure/B2456287.png)
![2-(Benzyloxy)-3-[2-(benzyloxy)ethoxy]-5-chloropyridine](/img/structure/B2456289.png)


![(4-(4-(Methylsulfonyl)benzo[d]thiazol-2-yl)piperazin-1-yl)(1-(methylsulfonyl)piperidin-4-yl)methanone](/img/structure/B2456292.png)
![[2-[(1-Cyanocyclohexyl)amino]-2-oxoethyl] 3,7-dichloro-6-methoxy-1-benzothiophene-2-carboxylate](/img/structure/B2456293.png)


![N-(3-chloro-4-methylphenyl)-2-[8-(3,5-dimethylpiperidin-1-yl)-3-oxo[1,2,4]triazolo[4,3-a]pyrazin-2(3H)-yl]acetamide](/img/structure/B2456297.png)
![4-Methoxyphenyl 2-[(phenylsulfonyl)-3-(trifluoromethyl)anilino]acetate](/img/structure/B2456299.png)
![N-(2-nitrophenyl)-2-((2-oxo-1-((tetrahydrofuran-2-yl)methyl)-2,5,6,7-tetrahydro-1H-cyclopenta[d]pyrimidin-4-yl)thio)acetamide](/img/structure/B2456300.png)
![methyl 2-[({[5-phenyl-4-(1H-pyrrol-1-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetyl)amino]benzoate](/img/structure/B2456301.png)
![N-(3-(benzo[d]thiazol-2-yl)-6-benzyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridin-2-yl)thiophene-2-carboxamide hydrochloride](/img/structure/B2456304.png)
